2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of pyrimidinylhydrazones followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, making it a potential anticancer agent . The compound binds to the active site of the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: Known for its antiviral activities.
Uniqueness
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its oxolan-2-yl substituent, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-3-7(14-6-1)8-11-9-10-4-2-5-13(9)12-8/h7H,1-6H2,(H,10,11,12) |
InChI Key |
MRFLMMRZRCXSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3CCCNC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.